molecular formula C₅₅H₁₀₉N₃₁O₁₂.C₂HF₃O₂ B1574779 TAT (48-57) TFA

TAT (48-57) TFA

Cat. No.: B1574779
M. Wt: 1510.67
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery of HIV-1 TAT Protein Transduction Domain (PTD)

The field of CPPs originated with a landmark discovery in 1988. oup.com Two research groups, led by Frankel and Pabo, and Green and Lowenstein, independently reported that the trans-activator of transcription (Tat) protein from the Human Immunodeficiency Virus type 1 (HIV-1) could be taken up by cells from the surrounding culture medium and translocate to the nucleus. nih.govproteopedia.org This was a remarkable observation, as a protein of Tat's size was not expected to cross cellular membranes so readily. oup.com

This initial discovery prompted further investigation to identify the specific part of the 86- to 101-amino acid Tat protein responsible for this cell-entering capability. oup.comwikipedia.org Subsequent studies involving mutagenesis and truncation of the protein pinpointed the key region. oup.com Research by Vives and colleagues in the late 1990s was crucial in narrowing down the minimal sequence required for cellular uptake to a short, highly basic region within the Tat protein. nih.govtandfonline.com This segment, comprising amino acid residues 48 to 57, was termed the Protein Transduction Domain (PTD). mdpi.comnih.gov This specific domain, with the amino acid sequence Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg (GRKKRRQRRR), became one of the most well-characterized CPPs. tandfonline.commedchemexpress.com

Significance of TAT (48-57) in Fundamental Research on Cellular Permeability

The identification of the TAT (48-57) peptide was a pivotal moment for fundamental research into cellular permeability. oup.commedchemexpress.com This relatively small and easy-to-synthesize peptide provided scientists with a powerful tool to investigate the mechanisms by which molecules can cross the formidable barrier of the cell's lipid bilayer. bachem.com

The structure of TAT (48-57) is key to its function. It is a polycationic peptide, rich in positively charged amino acids, specifically arginine and lysine (B10760008). proteopedia.orgnih.govcrie.ru This high positive charge is believed to facilitate the initial interaction with the negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans. wikipedia.org This electrostatic interaction is a critical first step before internalization. wikipedia.org

The exact mechanism of how TAT (48-57) subsequently enters the cell has been a topic of intense study and debate. wikipedia.org Research has explored several potential pathways, including direct penetration of the membrane and various forms of endocytosis, such as macropinocytosis. wikipedia.orgnih.govspandidos-publications.com Some studies suggest that the uptake mechanism can depend on factors like the attached cargo and the cell type being studied. nih.govnih.gov The use of TAT (48-57) allows researchers to probe these pathways, contributing significantly to our understanding of cellular transport processes. pnas.org Further studies have shown that the core 49-57 sequence (RKKRRQRRR) is sufficient for translocation, highlighting the critical role of the arginine-rich motif. tandfonline.comnih.govencyclopedia.pub

Overview of Research Paradigms Utilizing TAT (48-57) TFA

The synthetic version of the TAT (48-57) peptide is commonly supplied as a trifluoroacetate (B77799) (TFA) salt. jpt.commedchemexpress.com TFA is a counter-ion that remains from the process of solid-phase peptide synthesis (SPPS) and subsequent purification by high-performance liquid chromatography (HPLC), where it is used as a mobile phase modifier and for cleaving the peptide from the resin. genscript.comgenscript.comshimadzu.com Therefore, this compound refers to the peptide in this salt form, which is widely used in various research settings. medchemexpress.com

Research paradigms utilizing this compound are diverse and primarily leverage its function as a cellular delivery vector. jpt.com A major application involves the covalent conjugation of cargo molecules to the peptide. nih.gov By linking a protein, another peptide, or a fluorescent probe to TAT (48-57), researchers can facilitate the entry of these molecules into living cells to study their function or localization. oup.comfrontiersin.orgucl.ac.uk For example, TAT (48-57) has been successfully used to deliver proteins as large as 120 kDa and even nanoparticles across cell membranes. wikipedia.orgucl.ac.uk

Another significant research paradigm focuses on mechanistic studies of membrane translocation itself. pnas.org Scientists create and test variants of the TAT (48-57) sequence, for instance by substituting specific amino acids, to determine their effect on cellular uptake. encyclopedia.pub This helps to elucidate the precise molecular requirements for a peptide to act as a CPP. tandfonline.com These studies have confirmed the importance of the guanidinium (B1211019) groups on the arginine residues for efficient translocation. encyclopedia.pub

Finally, this compound serves as a critical tool in the development of potential new therapeutic and diagnostic strategies. oup.combachem.com In preclinical research, it is used as a vector to deliver molecules with therapeutic potential, such as those that might induce apoptosis in cancer cells, to their intracellular targets. oup.commedchemexpress.com Similarly, it can be conjugated to imaging agents to enable visualization of intracellular processes. wikipedia.org

Data Tables

Table 1: Properties of TAT (48-57) Peptide

Feature Description References
Origin Derived from the trans-activator of transcription (Tat) protein of Human Immunodeficiency Virus type 1 (HIV-1). oup.comwikipedia.orgwikipedia.org
Sequence Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg (GRKKRRQRRR). medchemexpress.commedchemexpress.comfrontiersin.org
Amino Acid Residues Corresponds to residues 48 through 57 of the full-length Tat protein. crie.ruoncotarget.comnih.gov
Key Characteristic Polycationic nature due to a high content of basic arginine and lysine residues. proteopedia.orgnih.gov
Common Form Synthetically produced and often supplied as a trifluoroacetate (TFA) salt. jpt.commedchemexpress.comsb-peptide.com

| Primary Function | Acts as a Cell-Penetrating Peptide (CPP) or Protein Transduction Domain (PTD). | mdpi.comwikipedia.org |

Table 2: Research Paradigms Utilizing TAT (48-57)

Research Paradigm Description Examples References
Intracellular Cargo Delivery Covalently linking or forming non-covalent complexes with molecules to facilitate their transport into cells. Delivery of proteins (e.g., β-galactosidase, Caspase 3), peptides, nucleic acids, and nanoparticles. nih.govoup.comwikipedia.orgucl.ac.uk
Mechanistic Studies of Permeability Using TAT (48-57) and its analogues to investigate the molecular mechanisms of translocation across the plasma membrane. Studying the roles of endocytosis vs. direct penetration; analyzing the importance of specific amino acid residues (e.g., arginine). wikipedia.orgnih.govspandidos-publications.compnas.orgencyclopedia.pub

| Therapeutic & Diagnostic Research | Employing TAT (48-57) as a vector in preclinical models to deliver therapeutic agents or diagnostic probes to intracellular targets. | Conjugation with photosensitizers for photodynamic therapy research; delivery of imaging agents like fluorescent dyes. | oup.comucl.ac.ukrsc.orgsb-peptide.com |

Properties

Molecular Formula

C₅₅H₁₀₉N₃₁O₁₂.C₂HF₃O₂

Molecular Weight

1510.67

sequence

One Letter Code: GRKKRRQRRR

Origin of Product

United States

Molecular Mechanisms of Cellular Internalization of Tat 48 57

Endocytic Pathways: A Multi-Pronged Cellular Entry Strategy

The primary mode of cellular internalization for TAT (48-57), particularly when conjugated to larger molecules, is through endocytosis, a process where the cell engulfs extracellular material. ldbiopharma.comtandfonline.com This is not a single, uniform process but rather a collection of distinct pathways that the peptide can exploit.

Heparan Sulfate (B86663) Proteoglycan (HSPG) Binding and Initiation of Endocytosis

The initial and crucial step for the endocytic uptake of TAT (48-57) is its interaction with heparan sulfate proteoglycans (HSPGs) on the cell surface. unil.chcardoso-lab.orgnih.gov The peptide's basic region, rich in arginine and lysine (B10760008) residues (49RKKRRQRRR57), confers a strong positive charge that facilitates an electrostatic attraction to the negatively charged sulfate groups of HSPGs. nih.govplos.org This binding is considered a major determinant for the subsequent internalization. nih.gov While the basic domain is the primary site for this interaction, studies have suggested that other regions of the full-length TAT protein may also contribute to heparin binding. plos.org This initial tethering to the cell surface concentrates the peptide and can trigger the downstream endocytic machinery. unil.ch Interestingly, while HSPG binding is a key initiator, some studies have shown that TAT (48-57) can still enter cells deficient in glycosaminoglycans, suggesting the existence of independent internalization pathways. pnas.org

Clathrin-Dependent Endocytosis

One of the well-characterized endocytic routes utilized by TAT (48-57) is clathrin-dependent endocytosis. tandfonline.comcardoso-lab.orgoncotarget.com This process involves the formation of clathrin-coated pits on the plasma membrane, which invaginate and pinch off to form intracellular vesicles containing the peptide. This pathway is a receptor-mediated process, and in the context of TAT (48-57), the initial interaction with HSPGs can lead to the recruitment of the necessary components for clathrin-mediated uptake. cardoso-lab.orgoncotarget.com

Lipid Raft-Dependent Macropinocytosis

A significant and rapid mechanism for TAT (48-57) internalization, especially for TAT-fusion proteins, is lipid raft-dependent macropinocytosis. ldbiopharma.comtandfonline.comresearchgate.net Lipid rafts are specialized microdomains within the plasma membrane enriched in cholesterol and sphingolipids. tandfonline.comnih.gov TAT (48-57) is thought to induce its own uptake via this pathway, which is characterized by the formation of large, irregular-shaped vesicles called macropinosomes. ldbiopharma.comresearchgate.net This process is dependent on the integrity of lipid rafts and involves rearrangements of the actin cytoskeleton. ldbiopharma.comtandfonline.com Unlike clathrin-mediated endocytosis, macropinocytosis is generally considered a non-specific, fluid-phase uptake mechanism, allowing for the internalization of large amounts of extracellular fluid and solutes, including the TAT peptide and its cargo. tandfonline.com Studies have shown that this pathway is independent of caveolar- and clathrin-mediated endocytosis. ldbiopharma.comresearchgate.net

Internalization PathwayKey FeaturesSupporting Findings
Heparan Sulfate Proteoglycan (HSPG) Binding Initial electrostatic interaction between the positively charged peptide and negatively charged cell surface proteoglycans. unil.chcardoso-lab.orgnih.govThe 49RKKRRQRRR57 basic domain is the major heparin-binding site. nih.gov
Clathrin-Dependent Endocytosis Formation of clathrin-coated pits and vesicles for uptake. tandfonline.comcardoso-lab.orgoncotarget.comConsidered a receptor-mediated process initiated by HSPG binding. cardoso-lab.orgoncotarget.com
Lipid Raft-Dependent Macropinocytosis Rapid internalization via large, irregular vesicles (macropinosomes) in a lipid raft-dependent manner. ldbiopharma.comtandfonline.comresearchgate.netIndependent of caveolar and clathrin-mediated pathways. ldbiopharma.comresearchgate.net

Role of ATP in Nuclear Internalization

Following endocytic uptake, the journey of TAT (48-57) often continues towards the nucleus. This subsequent translocation into the nuclear compartment is an active process that requires cellular energy in the form of adenosine (B11128) triphosphate (ATP). bioorganic-chemistry.commdpi.comnih.gov While the initial entry into the cytoplasm can occur through various endocytic mechanisms, the efficient import into the nucleus is ATP-dependent. bioorganic-chemistry.commdpi.com This energy requirement suggests the involvement of active transport machinery to move the peptide across the nuclear envelope. Some studies indicate that TAT (48-57) can directly interact with components of the nuclear import machinery, although the exact mechanism remains a subject of ongoing research. bioorganic-chemistry.commdpi.com It has been shown that ATP depletion can inhibit the nuclear accumulation of TAT fusion proteins. asm.org

Non-Endocytic/Direct Translocation Mechanisms

In addition to the well-documented endocytic pathways, TAT (48-57) is also capable of entering cells through non-endocytic mechanisms, often referred to as direct translocation. tandfonline.com This mode of entry is particularly relevant for the peptide itself or when it is attached to small cargo molecules. cardoso-lab.org

Direct Movement Through Lipid Bilayers

The direct translocation of TAT (48-57) involves its passage directly across the lipid bilayer of the plasma membrane, a process that was initially thought to be energy-independent. researchgate.netpnas.org The highly cationic nature of the peptide is believed to play a crucial role in this process. nih.gov Molecular dynamics simulations suggest a mechanism where a high concentration of TAT peptides on one side of the membrane leads to the translocation of the arginine side chains, which are attracted to the phosphate (B84403) groups on the opposite leaflet of the bilayer. pnas.org This interaction can induce the formation of a transient pore-like structure, allowing the entire peptide to pass through. pnas.orgnih.gov This model helps to explain how a hydrophilic peptide can overcome the hydrophobic barrier of the cell membrane. pnas.org The ability of TAT (48-57) to induce such membrane perturbations is a key aspect of its direct translocation capability. pnas.org

Translocation MechanismProposed ActionKey Factors
Direct Translocation Spontaneous movement across the lipid bilayer. researchgate.netpnas.orgHigh peptide concentration, interaction of arginine residues with membrane phosphates, formation of transient pores. pnas.org

Proposed Role of Membrane Potential and Phospholipid Asymmetry

The translocation of the TAT peptide across the plasma membrane is not a simple diffusion process but is critically influenced by the electrochemical properties of the cell membrane. Key among these are the membrane potential and the asymmetric distribution of phospholipids (B1166683). researchgate.netnih.gov It has been proposed that these two factors are key determinants for the translocation activity of TAT. researchgate.netnih.gov

The plasma membrane of mammalian cells maintains a negative-inside membrane potential, which is established primarily by potassium ion channels. This electrical gradient is thought to facilitate the initial electrostatic interactions between the highly positively charged TAT peptide and the negatively charged components of the cell surface, such as heparan sulfate proteoglycans and the phosphate groups of phospholipids. nih.govelifesciences.org Studies have demonstrated that modulating the membrane potential can directly impact the internalization efficiency of TAT and TAT-conjugated cargo. elifesciences.org For instance, cellular depolarization can block uptake, whereas hyperpolarization can increase it. elifesciences.org This suggests that the membrane potential provides a driving force for the translocation process.

Phospholipid asymmetry, the differential distribution of lipid species between the inner and outer leaflets of the plasma membrane, also plays a crucial role. The inner leaflet is enriched with anionic phospholipids like phosphatidylserine (B164497) (PS) and phosphatidylinositol-4,5-bisphosphate (PtdIns(4,5)P2). nih.govnih.govnih.gov The basic domain of Tat (residues 48-57) has been shown to interact specifically with PtdIns(4,5)P2. nih.gov It is hypothesized that after initial binding to the outer leaflet, the peptide can induce transient, localized disruptions or pore formations, allowing it to access and bind to these inner leaflet phospholipids, which facilitates its translocation into the cytoplasm. nih.govelifesciences.org The interaction with negatively charged lipids like PS can dramatically increase the affinity of TAT for membranes. nih.gov

Table 1: Factors Influencing TAT (48-57) Translocation

Factor Proposed Role in Internalization Supporting Findings Source(s)
Membrane Potential Provides an electrophoretic driving force for the cationic peptide. Cellular depolarization reduces uptake; hyperpolarization increases uptake. elifesciences.org Invalidation of specific potassium channels, which set the membrane potential, blocks CPP entry. elifesciences.org
Phospholipid Asymmetry Enables specific interactions that facilitate membrane crossing. TAT binds to anionic phospholipids like Phosphatidylserine (PS) and PtdIns(4,5)P2, which are enriched in the inner leaflet. nih.govnih.gov This interaction is crucial for both secretion and internalization mechanisms. nih.gov nih.govnih.govnih.gov

Influence of Cargo Conjugation on Internalization Pathway

The mechanism by which TAT (48-57) enters a cell can be significantly altered by the nature of the molecule (cargo) to which it is attached. tandfonline.comnih.gov While the unconjugated peptide may favor certain pathways, the size, charge, and chemical properties of the cargo can shift the balance between direct translocation and various forms of endocytosis. nih.govuni-muenchen.de

Studies comparing the uptake of unconjugated TAT peptides with TAT-cargo conjugates have revealed distinct differences. For example, smaller conjugates, such as those with peptides or fluorophores, may still utilize direct translocation, resulting in a diffuse distribution throughout the cytoplasm and nucleus. nih.gov However, as the size of the cargo increases, such as with globular proteins or large nanoparticles, the internalization mechanism predominantly shifts to energy-dependent endocytic pathways like macropinocytosis. tandfonline.comnih.gov This often results in the TAT-cargo complex being sequestered within vesicular structures inside the cell. nih.gov

The choice between different endocytic pathways can also be cargo-dependent. For instance, some research suggests that unconjugated TAT prefers clathrin-mediated endocytosis, whereas its conjugated counterparts are more likely to use caveolae-mediated endocytosis. nih.gov The addition of hydrophobic moieties, such as a palmitoyl (B13399708) group, to a TAT conjugate can further enhance its interaction with the lipid membrane and promote uptake via adsorption-mediated endocytosis. nih.gov This highlights that the cargo is not a passive passenger but an active determinant of the internalization route. tandfonline.comnih.gov

Table 2: Effect of Cargo on TAT (48-57) Internalization

Conjugate Type Primary Internalization Pathway(s) Resulting Intracellular Distribution Source(s)
Unconjugated/Small Cargo Direct Translocation, Clathrin-Mediated Endocytosis Diffuse cytoplasmic and nuclear signal nih.gov
Large Protein/Nanoparticle Cargo Macropinocytosis, Caveolae-Mediated Endocytosis Punctate signal (vesicular entrapment) tandfonline.comnih.gov
Hydrophobically-Modified Cargo Adsorption-Mediated Endocytosis Enhanced cellular uptake compared to unmodified conjugates nih.gov

Intracellular Trafficking and Subcellular Localization

Once inside the cell, TAT (48-57) and its conjugates undergo a complex process of intracellular trafficking that determines their ultimate subcellular destination and biological activity. tandfonline.comoup.com The pathway taken is heavily influenced by the mechanism of entry.

If internalized via endocytosis, the TAT-cargo complex is initially confined within endosomes. tandfonline.comresearchgate.net The subsequent fate of the complex depends on its ability to escape these vesicles before they mature into late endosomes and lysosomes, where the cargo would be degraded. researchgate.net Successful escape leads to release into the cytoplasm. tandfonline.com Fusion proteins tagged with a Green Fluorescent Protein (GFP) have been used to track this process, showing that TAT-GFP can be found in the cytoplasm and subsequently translocate to the nucleus. nih.gov

The subcellular localization is also concentration-dependent. At low expression levels, TAT-GFP is typically found in the nucleus, but overexpression can lead to its accumulation in the nucleolus. nih.gov Heterokaryon fusion assays have confirmed that TAT is capable of shuttling between the nucleus and the cytoplasm. nih.gov This dynamic trafficking is essential for its function in modulating gene expression. oncotarget.comnih.gov

Endosomal Escape Mechanisms

For TAT conjugates that enter the cell via endocytosis, escaping the endosome is a critical and often rate-limiting step for accessing cytosolic or nuclear targets. researchgate.netbiorxiv.org While the endosomal escape efficiency of the classic TAT peptide is generally considered low, several mechanisms have been proposed to explain how it can disrupt or traverse the endosomal membrane. biorxiv.orgmdpi.com

One proposed mechanism involves the acidic environment of the endosome. nih.gov Low endosomal pH is thought to trigger conformational changes in the TAT peptide, promoting its insertion into the endosomal membrane. nih.gov This process is mechanistically similar to how some bacterial toxins achieve cytosolic entry. nih.gov

Another key mechanism centers on electrostatic interactions with specific anionic lipids that become accessible within the endosome. uni-muenchen.de In particular, the TAT peptide is thought to interact with bis(monoacylglycero)phosphate (BMP), an anionic lipid abundant in the membranes of late endosomes. uni-muenchen.de This interaction between the cationic arginine residues of TAT and the anionic BMP is proposed to induce membrane destabilization, leading to either membrane leakage or a fusion process that releases the endosomal contents. uni-muenchen.de Dimerized versions of the TAT peptide have been shown to significantly enhance endosomal escape, likely by more effectively disrupting the endosomal membrane. mdpi.com

Nuclear Translocation Properties

A defining characteristic of the TAT (48-57) peptide is its intrinsic ability to not only enter cells but also to translocate into the nucleus. oup.comnih.gov This property is conferred by a nuclear localization signal (NLS) embedded within its amino acid sequence. oncotarget.comnih.gov The arginine-rich motif (specifically GRKKR) within the 48-57 sequence functions as a potent NLS, directing the peptide and its covalently linked cargo to the nuclear compartment. oncotarget.comnih.gov

This nuclear import property is crucial for the natural function of the full-length Tat protein in HIV-1 replication, where it must enter the nucleus to transactivate the viral promoter. crie.runih.gov When used as a delivery vector, this NLS allows TAT (48-57) to transport therapeutic molecules, proteins, and molecular probes directly to the nucleus. oup.comnih.gov The process is an active transport mechanism, likely involving the cell's nuclear import machinery, and can be modulated by factors such as ATP availability. nih.gov Studies using fluorescently labeled TAT conjugates have repeatedly visualized their accumulation in the cell nucleus, confirming the effectiveness of this translocation property. researchgate.netoup.com

Methodological Approaches in Studying Tat 48 57 Cellular Uptake and Interactions

Spectroscopic Techniques for Characterization of Peptide-Membrane Interactions

Spectroscopy plays a pivotal role in elucidating the structural changes and localization of TAT (48-57) as it interacts with cellular membranes.

Circular dichroism (CD) spectroscopy is a powerful tool for analyzing the secondary structure of peptides in different environments. When TAT (48-57) interacts with model membranes, such as liposomes, CD spectroscopy can detect conformational changes. For instance, studies have shown that the peptide may adopt a more ordered structure, such as an α-helical or β-sheet conformation, upon binding to the lipid bilayer, moving from a random coil state in an aqueous solution. These structural transitions are crucial for understanding the mechanism of membrane translocation.

To visualize the uptake and subcellular distribution of TAT (48-57), it is often labeled with a fluorescent tag. N-terminal labeling with 5(6)-carboxyfluorescein (B613776) (CF) is a common strategy. nih.gov Confocal Laser Scanning Microscopy (CLSM) is then used to observe the peptide's journey into living cells. CLSM provides high-resolution optical images with depth selectivity, allowing researchers to confirm that the peptide is not merely adsorbed to the cell surface but has been internalized. These studies often reveal a punctate distribution of the peptide within the cytoplasm, suggesting endosomal entrapment, followed by a more diffuse pattern as it escapes into the cytosol.

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Cell-Based Assays for Permeability and Internalization Kinetics

Cell-based assays are essential for quantifying the efficiency and dynamics of TAT (48-57) internalization.

The cellular uptake of TAT (48-57) is typically investigated under varying conditions to elucidate the underlying mechanisms. Studies have demonstrated that the internalization process is both time- and concentration-dependent. Furthermore, the uptake is significantly reduced at lower temperatures (e.g., 4°C), which is a hallmark of an energy-dependent process, likely involving endocytosis.

Experimental ConditionObservationImplication
Temperature Uptake is significantly inhibited at 4°C compared to 37°C.The internalization process is energy-dependent, suggesting an active transport mechanism like endocytosis.
Time Cellular fluorescence increases with incubation time.The uptake process is continuous over time, reaching a plateau after a certain period.
Concentration The amount of internalized peptide increases with its extracellular concentration.The uptake mechanism is saturable at higher concentrations, indicating the involvement of specific binding sites or cellular machinery.

Flow cytometry offers a high-throughput method for quantifying the cellular uptake of fluorescently labeled TAT (48-57) in a large population of cells. This technique measures the fluorescence intensity of individual cells, providing a statistical distribution of peptide internalization within the cell population. It is particularly useful for comparing the uptake efficiency under different conditions, such as in the presence of various endocytosis inhibitors, to dissect the specific pathways involved.

Temperature, Time, and Concentration Dependence Studies

Model Membrane Systems in Biophysical Studies

To study the direct interaction of TAT (48-57) with the lipid bilayer in a controlled environment, researchers utilize model membrane systems. These systems, such as liposomes and lipid monolayers, mimic the composition of biological membranes. By employing techniques like fluorescence spectroscopy (e.g., monitoring the emission of a membrane-embedded probe) and calorimetry, the binding affinity, insertion depth, and membrane-disrupting properties of the peptide can be determined. These biophysical studies provide fundamental insights into the initial steps of peptide-membrane interaction that precede cellular entry. For example, the interaction of TAT (48-57) with negatively charged lipids is often found to be a key driver of its membrane association.

Liposome (B1194612) and Artificial Membrane Studies

The investigation of TAT (48-57) interactions with cellular membranes is frequently conducted using model systems such as liposomes and artificial membranes. These models allow for a controlled examination of the peptide's ability to bind to and permeate lipid bilayers, providing insights into the initial steps of cellular uptake.

Liposomes, which are vesicles composed of lipid bilayers, serve as a versatile tool. Studies have demonstrated that attaching TAT peptides to the surface of liposomes significantly enhances their association with and internalization into various cells compared to control liposomes. ethz.chresearchgate.net The efficiency of this process often correlates directly with the density of the TAT peptide on the liposome surface. researchgate.net The composition of the liposomes, particularly the presence of anionic lipids, is a critical factor. The cationic nature of the TAT (48-57) peptide, rich in arginine and lysine (B10760008) residues, facilitates strong electrostatic interactions with negatively charged membrane surfaces. nih.govucl.ac.uk

Research using giant unilamellar vesicles (GUVs) has provided direct visual evidence of the peptide's action. When incubated with GUVs, fluorescently labeled TAT (48-57) was observed to increase in concentration at the GUV surface over time. nih.gov Significantly, these studies revealed that TAT peptides can create physical pores in model membranes, allowing for the passage of other molecules. nih.gov The interaction is not limited to simple binding; the peptide can induce changes in membrane properties. For instance, label-free studies using second harmonic generation (SHG) measured the change in surface potential of liposomes upon TAT binding. For neutral 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) liposomes, the surface potential shifted from 0 mV to +37 mV, while for anionic 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-1'-rac-glycerol (POPG) liposomes, it changed from -57 mV to -37 mV upon peptide adsorption. pnas.org

Artificial neuronal membranes (ANM) have also been used to study these interactions, revealing that TAT peptides are rapidly attracted to the lipid bilayer, showing a preference for binding to specific lipid components like monosialotetrahexosylganglioside. nih.gov However, despite strong surface attraction, spontaneous penetration into the core of these artificial membranes was not always observed, suggesting a high energy barrier for translocation. nih.gov

Model SystemKey FindingsMethodologyReference
Liposomes (General)TAT peptide modification enhances liposome-cell association and internalization.Comparing cellular uptake of TAT-modified vs. control liposomes. ethz.chresearchgate.net
Anionic Giant Unilamellar Vesicles (GUVs)TAT peptides can form physical pores in model membranes. Electrostatic interactions are key.Confocal Laser Scanning Microscopy (CLSM) with fluorescently labeled TAT. nih.gov
POPC and POPG LiposomesMeasured dissociation constants (Kd) of 7.5 µM for POPC and 29.0 µM for POPG. Binding changes membrane surface potential.Surface Potential Sensitive Second Harmonic Generation (SHG). pnas.org
Artificial Neuronal Membrane (ANM) LiposomesPeptide shows strong electrostatic attraction and binds to the membrane surface but does not spontaneously penetrate.Circular Dichroism (CD) spectroscopy and Coarse-Grained Molecular Dynamics (CG MD). nih.gov
Liposomes with Encapsulated CargoTAT-functionalized liposomes effectively deliver cargo (e.g., saporin, photosensitizers) into tumor cells.Confocal microscopy and cellular uptake assays. researchgate.net

Monolayer Studies for Membrane Interactions

Lipid monolayer studies offer a simplified yet powerful system to investigate the surface activity and insertion capability of peptides into membranes. In this technique, a single layer of lipid molecules is spread at the air-water interface, and the interaction of a peptide introduced into the aqueous subphase is measured by changes in surface pressure (π).

Studies on the full-length TAT protein and its fragments have shown that it can penetrate membrane monolayers. nih.gov This insertion is pH-dependent; acidification of the subphase to mimic the endosomal environment (below pH 6.0) triggers the insertion of TAT into monolayers composed of dioleoylphosphatidylcholine (DOPC) and dioleoylphosphatidylglycerol (B1249151) (DOPG). nih.gov This suggests a conformational change in the peptide at lower pH that facilitates its interaction with and penetration into the lipid layer.

Research focusing on TAT (48-60) has utilized monolayer techniques to probe its membrane interactions. These studies measure the ability of the peptide to adsorb onto the air/water interface and to penetrate lipid monolayers, providing data on its surface activity. researchgate.net The change in surface pressure as a function of peptide concentration can be used to quantify the extent of this interaction. researchgate.net These biophysical studies help to elucidate the initial and crucial contact between the peptide and the membrane surface, which precedes translocation.

Computational and Molecular Modeling Approaches

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide atomic-level insights into the dynamic processes of TAT (48-57) interacting with and translocating across lipid bilayers, which are often difficult to capture through experimental methods alone. These simulations model the movements and interactions of the peptide, lipids, and water molecules over time.

Extensive MD simulations have been performed to investigate the translocation mechanism. pnas.org A key finding from these simulations is the role of local peptide concentration. At high concentrations, the TAT peptides induce the formation of a water pore or channel through the membrane. pnas.org The simulation shows that peptides initially bind to the phosphate (B84403) groups of the proximal lipid leaflet. As more peptides accumulate, they create a significant electric field that pulls water molecules and lipid headgroups into the hydrophobic core of the bilayer, eventually forming a transient, water-filled pore. A peptide can then translocate through this pore to the other side of the membrane. pnas.org

Coarse-grained (CG) MD simulations, which simplify the representation of molecules to study longer timescale events, have also been employed. These simulations confirmed that TAT peptides are quickly attracted to the membrane surface via electrostatic interactions. nih.govmdpi.com However, in some simulations, the peptides remained on the surface and did not spontaneously penetrate the bilayer, indicating a significant energy barrier. nih.govmdpi.com Pulling simulations, where an external force is applied to move the peptide across the membrane, calculated a high free energy barrier for translocation (e.g., 180 kJ mol⁻¹ for TAT(49–57)-NH₂), supporting the idea that spontaneous crossing by a single peptide is an unfavorable event. nih.gov

Atomistic MD simulations have also been used to compare peptide interactions with different lipid compositions, such as pure dioleoylphosphatidylcholine (DOPC) bilayers versus those containing dioleoylphosphatidylethanolamine (DOPE). mdpi.com These studies suggest that PE lipids may better facilitate peptide translocation by stabilizing intermediate states where the hydrated peptide spans the bilayer. mdpi.com

Simulation TypeMembrane ModelKey FindingsReference
Atomistic MDDioleoyl phosphatidyl choline (B1196258) (DOPC)At high concentrations, TAT peptides induce a water pore, facilitating translocation. Peptides bind to phosphate groups, pulling lipid headgroups inward. pnas.org
Coarse-Grained (CG) MDArtificial Neuronal Membrane (ANM)Peptides are rapidly attracted to the membrane surface but do not spontaneously penetrate due to a high energy barrier. nih.govmdpi.com
Atomistic MDDOPC and DOPC:DOPE (1:1)Peptides localize near the carbonyl-glycerol region. PE lipids may facilitate translocation by stabilizing intermediate states. mdpi.com
Umbrella Sampling MD (Coarse-Grained)DPPC/DPPS/CholesterolThe presence of anionic lipids (DPPS) significantly reduces the energy barrier for translocation through membrane pores. nih.gov
Atomistic MDTat-TAR RNA ComplexSimulations suggest increased interactions between modified TAT peptides and TAR RNA compared to the control TAT peptide. nih.gov

Structural Modeling of TAT (48-57)

The structure of the TAT peptide is crucial to its function, and various modeling and experimental techniques have been used to characterize it. Structural studies indicate that the full-length TAT protein, and by extension its fragments, is largely an intrinsically disordered protein when free in solution, meaning it does not possess a stable, well-defined three-dimensional structure. oncotarget.comdisprot.org This flexibility is considered a key attribute, allowing it to adopt different conformations upon binding to various partners like RNA or lipid membranes. oncotarget.com

Solid-state NMR experiments on TAT(48-60) bound to anionic lipid bilayers revealed that even in a membrane environment, the peptide remains highly dynamic and exists predominantly in a random coil conformation. acs.org It inserts into the membrane-water interface near the glycerol (B35011) backbone region. acs.org The lack of a stable, amphipathic secondary structure is thought to be essential for its ability to translocate across membranes without causing permanent damage. acs.org The peptide's interaction with the membrane is stabilized by strong electrostatic attractions between its cationic residues and anionic lipid headgroups, as well as by hydrogen bonding with lipid phosphates and water molecules. acs.org

Molecular modeling has been used to generate 3D structures of TAT proteins for docking studies, for instance, to investigate their interaction with the trans-activation response element (TAR) RNA. frontiersin.org These models help in identifying the active site residues (typically within the 48-58 region) that are critical for binding. frontiersin.org Circular dichroism (CD) spectroscopy studies have also contributed, showing that while the peptide is mostly a random coil in aqueous solution, it can undergo moderate conformational changes when introduced into the hydrophobic environment of liposomes. nih.gov

Applications of Tat 48 57 As a Research Tool for Molecular Delivery

Delivery of Proteins and Peptides

The ability of TAT (48-57) to ferry proteins and peptides across the plasma membrane has been a cornerstone of its application in research. This is typically achieved by creating fusion proteins or by conjugating the TAT peptide to the cargo molecule. bachem.comoncotarget.com

Fusion Proteins and Functional Peptides

The genetic fusion of the TAT (48-57) sequence to a protein of interest is a widely employed strategy to enable its intracellular delivery. oncotarget.comacs.org This approach has been successfully used to transport a variety of proteins, including enzymes, transcription factors, and antibodies, into living cells for functional studies. nih.govmdpi.com For instance, a fusion protein consisting of the TAT peptide and Staphylococcal protein A (SpA), which binds to the Fc region of immunoglobulins, has been developed to deliver antibodies into cells. nih.gov This allows for the investigation of intracellular antibody targets and their functions. nih.gov

Similarly, functional peptides that are otherwise cell-impermeable can be rendered cell-permeable by conjugation to TAT (48-57). echelon-inc.com This has enabled researchers to probe intracellular signaling pathways and protein-protein interactions. A notable example is the development of TAT-fused inhibitory peptides that target specific kinases, such as c-Jun-N-terminal kinases (JNK), allowing for the dissection of their roles in cellular processes like inflammation. viamedica.pl The versatility of this approach is highlighted by its use in delivering a wide range of bioactive peptides. bachem.com

Table 1: Examples of TAT (48-57)-Mediated Protein and Peptide Delivery

Cargo Molecule Type of Linkage Research Application Reference(s)
Green Fluorescent Protein (GFP) Genetic Fusion Studying protein stability and intracellular delivery efficiency. acs.orgnih.gov
Staphylococcal protein A (SpA) Genetic Fusion Intracellular delivery of antibodies for functional analysis. nih.gov
JNK Inhibitor I Peptide Conjugate Investigation of the role of JNK in signaling pathways. echelon-inc.comviamedica.pl
Azurin (50-77) Peptide Conjugate Investigating potential anti-tumor effects. bachem.com
Cre Recombinase Genetic Fusion Studying gene editing and recombination in living cells. nih.gov

Specificity and Efficiency Considerations for Research Cargoes

The efficiency of TAT (48-57)-mediated delivery can be influenced by several factors, including the nature of the cargo protein or peptide. bachem.comoncotarget.com Research has shown that the uptake mechanism can be cargo-dependent, with some TAT-fusion proteins utilizing different endocytic pathways. nih.gov For example, while TAT (48-57) itself can directly penetrate the plasma membrane, larger fusion proteins are often internalized via endocytosis. oncotarget.com The conformation of the fusion protein may also play a role, with some studies suggesting that denatured proteins containing the TAT sequence transduce more efficiently. encyclopedia.pub

Specificity is another key consideration. While TAT (48-57) facilitates entry into a broad range of cell types, which is advantageous for many research applications, this lack of specificity can be a limitation when targeted delivery is required. bachem.comoup.com To address this, researchers are exploring strategies to combine TAT (48-57) with targeting ligands to enhance delivery to specific cell populations. tandfonline.com The density of the TAT peptide on the surface of a cargo can also impact its interaction with cells and subsequent uptake. nih.gov

Delivery of Nucleic Acids (DNA, RNA, siRNA)

The cationic nature of TAT (48-57) makes it an effective vector for the delivery of negatively charged nucleic acids, such as plasmid DNA and various forms of RNA. oncotarget.comnih.govmedchemexpress.com This is typically achieved through the formation of non-covalent complexes driven by electrostatic interactions. nih.gov

Plasmid DNA Delivery

TAT (48-57) can electrostatically interact with plasmid DNA to form condensed, positively charged complexes that can be taken up by mammalian cells. nih.gov This method offers a non-viral alternative for gene delivery in research settings. jmb.or.kr Studies have shown that the transfection efficacy of these DNA-TAT complexes can be influenced by the charge ratio of the peptide to the DNA and can be enhanced by the presence of free TAT peptide. nih.gov The mechanism of uptake for these complexes is thought to be primarily through endocytosis. nih.gov Research has also explored the use of heterodimeric peptides, combining TAT with a nuclear localization signal (NLS), to further improve the efficiency of plasmid DNA delivery into the nucleus. jmb.or.kr

siRNA and RNA Therapeutics

The delivery of small interfering RNA (siRNA) for gene silencing is a powerful research tool, and TAT (48-57) has emerged as a promising delivery vehicle. nih.govjst.go.jp By forming complexes with siRNA, the TAT peptide can protect it from degradation and facilitate its entry into cells. nih.govmdpi.com This approach has been used to silence the expression of specific genes in various cell types, including cancer cells. nih.gov For instance, a fusion peptide combining TAT (49-57) with the membrane-lytic peptide LK15 has been shown to mediate high transfection efficiency of siRNA targeting the BCR-ABL oncoprotein in chronic myeloid leukemia cells. nih.gov Furthermore, the combination of TAT with other functional peptides, such as the tight junction modulator AT-1002, has been investigated to enhance the transdermal delivery of siRNA. nih.gov

Table 2: TAT (48-57) in Nucleic Acid Delivery Research

Nucleic Acid Type Delivery Method Research Focus Reference(s)
Plasmid DNA Non-covalent complex Gene transfer in mammalian cells. nih.govnih.govjmb.or.kr
siRNA Non-covalent complex/conjugate Gene silencing in various diseases models. nih.govjst.go.jpmdpi.comresearchgate.net
shRNA Non-covalent complex Stable gene suppression in viral infections. nih.govnih.gov
Antisense Oligonucleotides Conjugate Modulation of gene expression. nih.gov

Delivery of Nanoparticles and Liposomes

Beyond soluble molecules, TAT (48-57) has been instrumental in enhancing the cellular uptake of larger structures like nanoparticles and liposomes, thereby improving their utility as drug and gene delivery systems in research. bachem.comnih.gov

The surface modification of liposomes with TAT (48-57) has been shown to significantly increase their association with and internalization into cells. ethz.chnih.gov This is achieved by covalently attaching the TAT peptide to the liposome (B1194612) surface, often via a polyethylene (B3416737) glycol (PEG) spacer to improve its accessibility. nih.gov TAT-modified liposomes have demonstrated efficient intracellular delivery of their cargo, even at low temperatures and in the presence of metabolic inhibitors, suggesting a mechanism that can bypass conventional endocytosis. nih.gov This strategy has been used to deliver fluorescent dyes, drugs, and other molecules encapsulated within the liposomes for various research purposes. tandfonline.commdpi.com

Similarly, nanoparticles functionalized with TAT (48-57) exhibit enhanced cellular penetration. nih.gov The peptide's ability to promote the uptake of particles as large as 200 nm has been demonstrated. nih.gov This has significant implications for the delivery of imaging agents and therapeutic payloads in pre-clinical research models. Dual-ligand systems, combining TAT with a targeting moiety like the RGD peptide, have been developed for liposomes to achieve both vascular targeting and efficient extravascular tumor cell penetration. mdpi.com

Table 3: TAT (48-57) in Nanoparticle and Liposome Delivery

Delivery System Modification Strategy Key Finding in Research Reference(s)
Liposomes Surface conjugation of TAT peptide. Enhanced intracellular delivery, bypassing endocytosis in some cases. ethz.chnih.gov
Liposomes Dual-modification with TAT and RGD peptides. Improved vascular and extravascular tumor targeting. mdpi.com
Nanoparticles Surface functionalization with TAT peptide. Facilitated delivery of particles up to 40 nm. nih.gov
Liposomes Co-encapsulation of drugs and surface modification with TAT and Transferrin. Enhanced targeting and cellular uptake in melanoma cells. tandfonline.com

Table 4: List of Compounds

Compound Name
TAT (48-57) TFA
Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg
Green Fluorescent Protein (GFP)
Staphylococcal protein A (SpA)
JNK Inhibitor I
Azurin (50-77)
Cre Recombinase
Plasmid DNA
siRNA
shRNA
Antisense Oligonucleotides
RGD peptide
AT-1002
LK15
Transferrin

CPP-Conjugated Photosensitizers for Photochemical Internalization (PCI)

Photochemical Internalization (PCI) is a light-inducible technique for enhancing the cytosolic delivery of molecules that are often trapped in endosomes following cellular uptake. This method utilizes a photosensitizer that, upon light activation, generates reactive oxygen species (ROS) to rupture endo/lysosomal membranes, releasing the co-internalized cargo into the cytoplasm. ucl.ac.ukrsc.orgmdpi.com The key to successful PCI is the specific localization of the photosensitizer to these vesicular membranes. ucl.ac.ukrsc.org

Research has demonstrated that light-induced activation of these TAT-photosensitizer conjugates leads to the disruption of endosomal vesicles, facilitating the release of co-administered therapeutic agents. In one study, the PCI efficacy of a TAT-TPP conjugate was tested with the protein toxin saporin in a human head and neck squamous cell carcinoma cell line (HN5). The results showed a significant enhancement in saporin's cytotoxicity when combined with the light-activated TAT-TPP conjugate, compared to treatment with saporin or the photosensitizer alone. ucl.ac.ukrsc.orgnih.gov This highlights the potential of TAT (48-57)-photosensitizer conjugates as a versatile research tool for investigating and optimizing drug delivery through photochemical internalization. nih.gov

Conjugate ComponentResearch FindingCell LineReference
TAT (48-57)Conjugated with tetraphenylporphyrin (B126558) (TPP), it effectively localizes in endo/lysosomal membranes.HN5 ucl.ac.uk
TPPWhen conjugated with TAT and activated by light, it enhances the cytotoxicity of co-administered saporin.HN5 rsc.orgnih.gov
SaporinIts cytotoxic effect was significantly increased when delivered via PCI using the TAT-TPP conjugate.HN5 ucl.ac.ukrsc.org

Functionalized Nanoparticles and Liposomes for Targeted Research

The TAT (48-57) peptide is widely used to functionalize the surface of nanocarriers like nanoparticles and liposomes to enhance their cellular uptake and facilitate targeted delivery of research agents. nih.govmdpi.com These nanocarriers can encapsulate a variety of molecules, protecting them from degradation and enabling their transport into cells. ethz.ch

Nanoparticles: TAT (48-57) has been conjugated to various types of nanoparticles, including iron oxide and gold nanoparticles, to improve their internalization into cells for research applications. mdpi.comnih.gov For example, cross-linked iron oxide (CLIO) nanoparticles tagged with TAT (48-57) were internalized into murine lymphocytes over 100 times more efficiently than non-modified nanoparticles. nih.gov These TAT-functionalized nanoparticles have been used in both in vitro and in vivo studies to track cell migration using magnetic resonance imaging (MRI). nih.gov In another study, TAT-conjugated gold nanoparticles were used to deliver the chemotherapy agent doxorubicin (B1662922) across the blood-brain barrier to target brain metastatic breast cancer in a research model. mdpi.com

Liposomes: Liposomes are versatile, biodegradable vesicles used to deliver both hydrophilic and lipophilic molecules. ethz.ch Attaching TAT (48-57) peptides to the surface of liposomes significantly enhances their association with and delivery into various cell types. ethz.chnih.govresearchgate.net Studies have shown that TAT-functionalized liposomes, including those around 200 nm in size, can be efficiently delivered into cells like Lewis lung carcinoma and human breast tumor BT20 cells. nih.govresearchgate.net The density of the TAT peptide on the liposome surface is a critical factor for efficient internalization. researchgate.net This approach has been used to deliver encapsulated fluorescent dyes and other molecules directly into the cell cytoplasm, often bypassing the endocytic pathway. nih.govresearchgate.net

CarrierFunctionalizationKey FindingCell/Animal ModelReference
Iron Oxide Nanoparticles (CLIO)TAT (48-57)>100-fold increase in cellular uptake compared to non-functionalized nanoparticles.Murine Lymphocytes nih.gov
Gold NanoparticlesTAT (48-57)Enhanced delivery of doxorubicin to intracranial brain metastasis.In vivo mouse model mdpi.com
200 nm LiposomesTAT (48-57)Efficient intracellular delivery, even at low temperatures and with metabolic inhibitors.Lewis Lung Carcinoma, BT20 cells nih.govresearchgate.net
NanoliposomesTAT (48-57) & Curcumin-derivative~3-fold increase in uptake by human brain capillary endothelial cells.hCMEC/D3 cells unimib.it

Delivery of Molecular Probes and Imaging Agents

The ability of TAT (48-57) to efficiently cross cell membranes makes it an invaluable tool for delivering molecular probes and imaging agents into living cells for research purposes. nih.govnih.gov This allows for the direct visualization and study of intracellular components and processes. nih.gov

Fluorescently Labeled Probes

Conjugating fluorescent dyes to the TAT (48-57) peptide enables the creation of powerful probes for tracking cellular entry and localization. nih.gov Dyes such as 5-carboxyfluorescein (B1664652) (5-FAM), fluorescein (B123965) isothiocyanate (FITC), and the near-infrared dye Cy5.5 have been attached to TAT (48-57) to monitor its journey into cells. nih.govnih.govnih.gov

These fluorescently labeled TAT peptides are readily taken up by cells, allowing researchers to visualize their distribution within different cellular compartments, such as the cytoplasm and nucleus, using techniques like confocal microscopy. nih.govnih.gov For instance, a study using a TAT-Oct-5-FAM conjugate (where Oct is an octreotate ligand) in somatostatin (B550006) receptor-positive AR42J cells showed that the probe initially remained in the cytoplasm. nih.gov This demonstrated that the cargo and other modifications can influence the subcellular destination of the TAT peptide. nih.gov The development of such probes has been instrumental in studying the mechanisms of CPP-mediated delivery and in designing systems for targeted intracellular delivery. nih.govacs.org

Use in Intracellular Process Imaging

The delivery of imaging agents via TAT (48-57) provides an opportunity to visualize and study dynamic intracellular processes in real-time. nih.gov By linking TAT (48-57) to probes that are sensitive to specific cellular environments or that can bind to particular intracellular targets, researchers can gain insights into cellular function and pathology. nih.govmdpi.com

For example, TAT-conjugated probes have been developed to monitor intracellular oxygen levels. A Pt-porphyrin probe conjugated to the TAT peptide was used to measure intracellular oxygen concentration based on changes in its phosphorescent emission lifetime. mdpi.com In other research, fluorescently labeled TAT peptides were used for wash-free microscopy experiments in live HeLa cells to observe the dynamics of cellular internalization. TAT labeled with a fluorogenic dye showed rapid accumulation across the cell membrane, consistent with a direct translocation mechanism. acs.org These applications underscore the utility of TAT (48-57) as a vehicle for delivering sophisticated molecular tools to interrogate the complex environment inside living cells. nih.gov

Probe/AgentTAT (48-57) ConjugateApplicationKey ObservationReference
5-FAMTat-Oct-5-FAMStudying modulation of nuclear internalization.Remained in the cytoplasm of AR42J cells, with nuclear translocation induced by ATP. nih.gov
FITCCLIO-Tat(FITC)Tracking nanoparticle uptake and localization.Internalized particles located in cytoplasm and nuclear compartments. nih.gov
Cy5.5Cy5.5-TatLabeling T lymphocytes for optical imaging.Found predominantly in the cytoplasmic compartment of T cells. nih.gov
SNBDTAT-SNBDReal-time imaging of cellular trafficking.Showed internalization by direct translocation and high accumulation at the cell membrane. acs.org
Pt-porphyrinPt-porphyrin-TATMeasuring intracellular oxygen concentration.Phosphorescent lifetime shifted in response to oxygen levels. mdpi.com

Modifications and Derivatives of Tat 48 57 for Research Enhancement

Amino Acid Substitutions and Truncations

The primary sequence of TAT (48-57) is a critical determinant of its function. Altering this sequence through amino acid substitutions or truncations has been a primary method for dissecting the roles of individual residues and optimizing the peptide's properties.

The cationic nature of TAT (48-57), imparted by its high content of arginine (Arg) and lysine (B10760008) (Lys) residues, is fundamental to its cell-penetrating activity. tandfonline.commdpi.com The basic domain, spanning residues 49-57 (RKKRRQRRR), is considered sufficient for internalization. tandfonline.complos.org Studies have shown that the positively charged side chains of these amino acids engage in electrostatic interactions with negatively charged components of the cell surface, such as heparan sulfate (B86663) proteoglycans, initiating uptake. semanticscholar.orgcrie.ru

Research has consistently demonstrated that arginine residues are more critical for translocation than lysine residues. mdpi.com The guanidinium (B1211019) group of arginine can form bidentate hydrogen bonds with phosphate (B84403), sulfate, or carboxylate groups on the cell membrane, an interaction stronger than that formed by lysine's primary amine. mdpi.commdpi.com Consequently, substituting arginine residues with alanine (B10760859), a neutral amino acid, leads to a significant reduction or complete loss of transduction capability. mdpi.comencyclopedia.pub In one study, replacing all lysine and arginine residues in the TAT peptide with alanine resulted in a substantially lower rate of diffusion across a brain endothelial cell monolayer. plos.org Furthermore, a poly-arginine peptide (nona-arginine) exhibited a 20-fold higher cellular uptake compared to the native TAT (49-57) sequence, underscoring the superior role of the guanidinium group in cell penetration. mdpi.comencyclopedia.pub

Table 1: Impact of Amino Acid Substitutions on TAT Peptide Function

Original Sequence/Peptide Modification Resulting Effect on Cellular Uptake Source(s)
TAT (49-57) Alanine substitution of basic residues Results in a nonfunctional peptide. mdpi.comencyclopedia.pub
TAT (48-57) Replacement of Lysine and Arginine with Alanine Significantly decreased diffusion across endothelial cell monolayers. plos.org
TAT (49-57) Comparison with nona-arginine (B115151) (R9) R9 shows 20-fold higher cellular uptake. mdpi.comencyclopedia.pub
TAT (48-57) Scrambled sequence (maintains residue composition) Marginally lower diffusion compared to the original sequence. plos.org

The specific order of amino acids and their stereochemistry can influence both the efficacy and stability of the TAT peptide. To combat proteolytic degradation by cellular enzymes, researchers have synthesized retro-inverso peptides. openaccessjournals.comdiabetesjournals.org These peptides are constructed from D-amino acids (the mirror image of the natural L-amino acids) in the reverse sequence order. nih.gov This modification maintains the spatial orientation of the side chains, similar to the parent peptide, while making the peptide backbone unrecognizable to most proteases. openaccessjournals.com Studies have shown that retro-inverso versions of TAT can be as effective, or even more so, at cellular entry compared to their L-amino acid counterparts. diabetesjournals.orgmdpi.com

Role of Arginine and Lysine Residues

Linker Strategies and Conjugation Chemistry

To function as a delivery vehicle, the TAT peptide must be attached to its molecular cargo. The method of attachment, or conjugation, is a key aspect of the design of TAT-based research tools. This involves a variety of chemical linkers and synthetic strategies to ensure a stable and functional conjugate.

Covalent bonds are the most common method for attaching cargo to CPPs like TAT, ensuring that the cargo remains associated with the peptide during cellular delivery. bachem.comdrugdiscoverytrends.com A diverse array of chemical linkages has been employed, chosen based on the nature of the cargo and the desired stability of the conjugate. drugdiscoverytrends.comwikipedia.org

One prevalent strategy is the formation of a disulfide bond. bachem.comdrugdiscoverytrends.com This is typically achieved by introducing a cysteine residue to both the TAT peptide and the cargo molecule; the thiol groups of the cysteines can then be oxidized to form a cleavable disulfide bridge. drugdiscoverytrends.com This approach is particularly useful for intracellular drug delivery, as the disulfide bond can be cleaved by the reducing environment inside the cell, releasing the active cargo. bachem.comdrugdiscoverytrends.com

Other common covalent linkages include stable amide bonds, as well as oxime, thiazolidine, and hydrazine (B178648) linkages. bachem.comdrugdiscoverytrends.com More advanced methods like "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, offer highly selective and stable conjugation. mdpi.comrsc.org For attaching cargo to specific sites on the peptide, thiol-maleimide ligation is another robust method, where a cysteine's thiol group reacts with a maleimide (B117702) moiety on the cargo. mdpi.comucl.ac.uk

Table 2: Common Covalent Linkage Strategies for TAT Conjugates

Linkage Type Description Key Features Source(s)
Disulfide Bond Formed between two thiol groups (e.g., from Cysteine residues). Cleavable in the reducing intracellular environment, allowing cargo release. bachem.comdrugdiscoverytrends.com
Amide Bond A stable bond formed between a carboxylic acid and an amine. Provides a very stable, non-cleavable connection. drugdiscoverytrends.com
Thiol-Maleimide Reaction between a thiol (from Cysteine) and a maleimide group. Forms a stable carbon-sulfur bond; highly specific. mdpi.comucl.ac.uk
Click Chemistry E.g., Copper-catalyzed azide-alkyne cycloaddition (CuAAC). Highly selective and efficient, forming a stable triazole linkage. mdpi.comrsc.org

The chemical synthesis of TAT peptides and their conjugates, typically performed via solid-phase peptide synthesis (SPPS), relies heavily on the concept of orthogonal protection. peptide.com This principle dictates that different protecting groups, which mask reactive functional groups on the amino acids, can be removed under distinct chemical conditions without affecting the other protecting groups. peptide.comiris-biotech.de

The most widely used orthogonal scheme in modern SPPS is Fmoc/tBu chemistry. iris-biotech.denih.gov In this strategy, the temporary Nα-amino protecting group is the fluorenylmethyloxycarbonyl (Fmoc) group, which is removed at each cycle of amino acid addition using a mild base, typically piperidine. iris-biotech.denih.gov The "permanent" protecting groups on reactive amino acid side chains (like those on lysine and arginine) are typically tert-butyl (tBu) based. iris-biotech.de These groups are stable to the basic conditions used for Fmoc removal but are cleaved at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA), often in the same step that cleaves the completed peptide from the solid support resin. iris-biotech.decsic.es

This orthogonality is crucial for complex syntheses. For instance, if a cargo needs to be attached to a specific lysine residue within the peptide sequence, a special lysine derivative with a side-chain protecting group orthogonal to both Fmoc and tBu can be used. An example is a lysine protected with a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group. rsc.orgnih.gov The Dde group is stable to both the base used for Fmoc removal and the acid used for tBu removal, but it can be selectively cleaved using hydrazine. nih.gov This allows the researcher to deprotect only the side chain of that specific lysine, attach a cargo molecule, and then proceed with the final acid-mediated deprotection of all other side chains and cleavage from the resin. rsc.orgnih.gov

Covalent Linkages for Cargo Attachment

Hydrophobic Modifications for Enhanced Cellular Uptake

While the cationic nature of TAT is key to its function, research has shown that increasing its hydrophobicity can further augment its interaction with the lipid bilayer of the cell membrane, leading to enhanced cellular uptake. mdpi.comnih.gov This strategy, known as lipidation or acylation, involves the covalent attachment of a lipid moiety, such as a fatty acid chain, to the peptide. nih.gov

The addition of a hydrocarbon chain increases the peptide's affinity for the cell membrane, promoting insertion into the lipid bilayer. nih.gov Studies have demonstrated a direct correlation between the length of the attached lipid and the efficiency of cellular internalization, with longer chains generally leading to greater uptake. nih.gov

A study directly comparing a TAT conjugate of a fluorescent dye (5-carboxyfluorescein, or 5-FAM) with its palmitoylated counterpart provided clear evidence of this enhancement. nih.gov The palmitoylated conjugate (C16NTF), which has a 16-carbon fatty acid chain attached, showed a dramatic increase in cellular uptake compared to the non-lipidated version (NTF). nih.gov Flow cytometry revealed that cells treated with the palmitoylated conjugate exhibited fluorescence intensity approximately six times greater than those treated with the unmodified TAT conjugate. nih.gov This demonstrates that hydrophobic modification is a powerful and versatile strategy to significantly boost the delivery efficiency of TAT-cargo conjugates. nih.govacs.org

Table 3: Effect of Palmitoylation on TAT Conjugate Cellular Uptake

Conjugate Hydrophobic Modification Relative Cellular Uptake (Fluorescence Intensity) Source(s)
NTF (Tat-5-FAM) None Baseline (1x) nih.gov

Chimeric Peptides and Multi-component Designs

To enhance the functionality of TAT (48-57), it is often incorporated into more complex molecular constructs known as chimeric peptides. These designs fuse the TAT sequence with other functional domains, creating a single molecule with combined properties. nih.govmdpi.com This approach aims to create sophisticated delivery vectors that not only penetrate cells but also respond to specific environmental triggers or target particular cell types, thereby improving the therapeutic window and efficacy of the delivered cargo. mdpi.comacs.org

A significant hurdle in intracellular delivery is the entrapment of the cargo within endosomes following cellular uptake. To address this, TAT (48-57) has been combined with pH-sensitive domains that facilitate endosomal escape. A prime example is the creation of chimeric peptides fusing TAT with the influenza virus hemagglutinin subunit 2 (HA2) peptide. nih.govacs.orgmedchemexpress.com

The TAT-HA2 chimeric peptide is engineered to leverage the distinct functions of each component. nih.govacs.org The TAT domain facilitates the initial cellular uptake through mechanisms like macropinocytosis, while the HA2 domain remains inactive at neutral pH. acs.org As the endosome matures and its internal pH drops (becomes more acidic), the glutamic and aspartic acid residues within the HA2 domain become protonated. acs.org This protonation induces a conformational change in HA2, transforming it into a helical, membrane-destabilizing structure that disrupts the endosomal membrane, allowing the peptide and its attached cargo to be released into the cytoplasm. nih.govacs.org This pH-dependent mechanism prevents premature cargo release and enhances delivery to the intended intracellular compartment. nih.gov

Table 1: Components and Functions of TAT-HA2 Chimeric Peptides

ComponentSequence OriginFunctionMechanism of Action
TAT Domain HIV-1 trans-activator of transcription (residues 48-57)Cell PenetrationBinds to the cell surface and induces uptake via lipid raft-dependent macropinocytosis. acs.org
HA2 Domain Influenza A virus hemagglutinin proteinEndosomal EscapeAt acidic endosomal pH, undergoes a conformational change to a helical structure that destabilizes the endosomal membrane. nih.govacs.org

While TAT (48-57) is efficient at cell penetration, it generally lacks specificity for particular cell types. researchgate.net To direct TAT-mediated delivery to specific tissues or cells, such as tumors, it has been integrated into multi-component systems that include targeting ligands. mdpi.com These ligands are molecules, often peptides themselves, that bind to receptors overexpressed on the surface of target cells. mdpi.commdpi.com

This dual-targeting strategy combines the broad cell-penetrating capability of TAT with the high specificity of another ligand. For instance, nanocarriers have been decorated with both TAT and the RGD (Arginine-Glycine-Aspartic acid) peptide. The RGD sequence targets integrin receptors, which are often overexpressed on cancer cells. mdpi.com Another example involves using Angiopep-2, a peptide that targets the low-density lipoprotein receptor-related protein (LRP), which is highly expressed on the blood-brain barrier (BBB) and glioma cells. mdpi.com In such designs, the targeting ligand (e.g., Angiopep-2) provides the initial "homing" to the pathological site, while the TAT peptide facilitates the subsequent internalization of the delivery vehicle into the target cells. mdpi.com Some systems are designed to expose the TAT peptide only after the primary targeting has occurred, further enhancing specificity. mdpi.com

Table 2: Examples of TAT (48-57) in Multi-Component Targeting Systems

System Component 1System Component 2Target Receptor/CellRationale for Combination
TAT Peptide RGD Peptide Integrins (overexpressed on tumor cells)Combines TAT's cell penetration with RGD's tumor-targeting for enhanced anti-cancer drug delivery. mdpi.com
TAT Peptide Angiopep-2 LRP (overexpressed on BBB and glioma cells)Dual-targeting system to enhance drug delivery across the BBB and into brain tumor cells. mdpi.com

Combination with pH-Sensitive Domains

Influence of TFA Counter-ion on Research Outcomes

Peptides like TAT (48-57) are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry. genscript.comnih.gov A crucial step in this process is the cleavage of the synthesized peptide from the resin support and the removal of protecting groups, which is accomplished using a strong acid, most commonly trifluoroacetic acid (TFA). genscript.comnih.gov Consequently, the final lyophilized peptide product is often a salt, with the positively charged amino groups of the peptide (the N-terminus and the side chains of basic residues like Arginine and Lysine) associated with the negatively charged trifluoroacetate (B77799) (TFA) counter-ion. mdpi.comsbsl.az

The presence of this TFA counter-ion is not inert and can significantly influence research outcomes. genscript.comnih.gov The TFA anion can interact with the cationic peptide through electrostatic forces, potentially altering its physicochemical and biological properties. mdpi.comd-nb.info Research has shown that TFA can affect the secondary structure of peptides, sometimes inducing a slight increase in helical content compared to other counter-ions like chloride (Cl⁻). nih.gov

Furthermore, residual TFA can interfere with biological assays. It has been reported to inhibit cell proliferation in some cases and, conversely, stimulate it in others, leading to unpredictable and misleading experimental data. genscript.comnih.gov TFA can also lower the pH of a peptide solution, which may independently alter assay conditions. genscript.com In spectroscopic studies, such as Fourier-transform infrared (FTIR) spectroscopy, the strong IR absorption band of TFA can overlap with the amide I band of the peptide, complicating structural analysis. genscript.comnih.gov Due to these potential interferences, it is often recommended to perform a counter-ion exchange, replacing TFA with a more biologically compatible ion like acetate (B1210297) or hydrochloride before conducting biological experiments. genscript.com

Table 3: Potential Effects of TFA Counter-ion on Peptide Research

Area of ImpactSpecific EffectReference
Physicochemical Properties Can alter the peptide's secondary structure and conformation. genscript.comnih.gov
Biological Assays May inhibit or promote cell proliferation, causing artifacts in toxicity or activity studies. genscript.comnih.gov
Assay Conditions Can lower the pH of the peptide solution, affecting experimental results. genscript.com
Spectroscopic Analysis Interferes with FTIR structural analysis by overlapping with the peptide's amide I band. genscript.comnih.gov

Comparative Analysis with Other Cell Penetrating Peptides Cpps

Comparison with Arginine Homo-Oligomers (e.g., R9)

Arginine homo-oligomers, such as nona-arginine (B115151) (R9), are synthetic CPPs that have gained significant attention due to their high transduction efficiency. The primary distinguishing feature of these peptides is their composition, which consists solely of arginine residues.

Transduction Efficiency: Research comparing the transduction of various CPPs has consistently demonstrated the superior efficiency of poly-arginine peptides. For instance, a study comparing the delivery of Cre recombinase fused to different CPPs found that while TAT-Cre and R9-Cre both achieved high transduction efficiencies of over 90% at higher concentrations, the subsequent recombination efficiency was higher for TAT-Cre (55%) compared to R9-Cre (45%) under the tested conditions. plos.org However, other studies have reported that R9 is a more efficient tool for plasmid delivery than TAT. spandidos-publications.com The transduction efficiency can be influenced by the nature of the cargo molecule and the cell type. nih.gov

FeatureTAT (48-57)Arginine Homo-Oligomers (e.g., R9)
Composition Heterogeneous sequence (GRKKRRQRRR) cardoso-lab.orgHomogeneous sequence of arginine residues
Key Functional Group Guanidinium (B1211019) and amino groups of Arg and LysGuanidinium groups of Arginine mdpi.com
Reported Uptake Efficiency Generally lower than R9 mdpi.comUp to 20-fold higher than TAT (49-57) mdpi.com
Plasmid Delivery Capable of transferring plasmids spandidos-publications.comReported to be more efficient than TAT spandidos-publications.com

Comparison with Penetratin and Antennapedia

Penetratin is a 16-amino acid peptide derived from the third helix of the Antennapedia homeodomain protein of Drosophila melanogaster. mdpi.combachem.com It represents another major class of protein-derived CPPs.

Structural and Functional Differences: Unlike the primarily cationic nature of TAT (48-57), Penetratin (RQIKIWFQNRRMKWKK) is an amphipathic peptide, containing both hydrophobic (tryptophan, isoleucine) and cationic (arginine, lysine) residues. cardoso-lab.orgresearchgate.net This amphipathicity is crucial for its interaction with and translocation across the lipid bilayer. cardoso-lab.org While both TAT and Penetratin interact with negatively charged membrane components, the mechanism of this interaction differs. Penetratin is thought to insert its hydrophobic residues into the lipid bilayer, causing membrane perturbation and facilitating its entry, potentially through the formation of inverted micelles. cardoso-lab.org In contrast, TAT's interaction is more strongly governed by electrostatic interactions, with weaker binding to anionic membranes compared to Penetratin, likely due to the absence of hydrophobic anchoring residues. cardoso-lab.org

Transduction Efficiency and Mechanism: Studies comparing the uptake of TAT and Penetratin have shown varied results depending on the cell type and cargo. One study using live HeLa cells found that the time course of uptake was similar for both peptides, involving initial binding to the plasma membrane followed by internalization into endosomal-like structures. nih.gov This study also suggested that both peptides utilize a lipid raft-dependent but clathrin-independent endocytosis pathway. nih.gov However, another comparison of CPP uptake demonstrated the following order of magnitude: polyarginine > transportan (B13913244) > antennapedia > TAT. nih.gov In terms of cellular uptake in conjunctiva cells, Penetratin showed significantly higher uptake levels compared to TAT. encyclopedia.pub

FeatureTAT (48-57)Penetratin (Antennapedia)
Origin HIV-1 TAT protein bachem.comDrosophila Antennapedia homeodomain bachem.com
Sequence GRKKRRQRRR cardoso-lab.orgRQIKIWFQNRRMKWKK cardoso-lab.org
Physicochemical Property Cationic, hydrophilic nih.govAmphipathic researchgate.net
Interaction with Membrane Primarily electrostatic cardoso-lab.orgElectrostatic and hydrophobic insertion cardoso-lab.org
Reported Uptake Efficiency Generally lower than Penetratin in some cell types nih.govencyclopedia.pubHigher than TAT in some comparisons nih.govencyclopedia.pub

Evaluation of Transduction Efficiency and Mechanisms of Action

The efficiency and mechanism of CPP-mediated delivery are not absolute and can be influenced by several factors, including the CPP sequence, the nature and size of the cargo, the cell type, and the concentration of the CPP-cargo conjugate.

Transduction Efficiency: A comparative study on the magnitude of uptake of different CPP conjugates ranked them as follows: polyarginine > transportan > antennapedia > TAT. nih.gov Another study found that R9 was significantly more efficient than TAT (49-57) in cellular uptake. mdpi.com However, when fused to Cre recombinase, TAT-Cre showed a higher recombination efficiency than R9-Cre in porcine fibroblasts, suggesting that uptake does not always correlate directly with the biological activity of the cargo. plos.org This highlights the importance of endosomal escape, which can be a rate-limiting step for the delivery of active cargo into the cytoplasm or nucleus. nih.gov

Mechanisms of Action: The precise mechanisms of CPP internalization are still a subject of debate, with evidence supporting multiple pathways. Initially, direct penetration of the plasma membrane was proposed for peptides like TAT. wikipedia.org However, subsequent research has strongly implicated endocytic pathways as the primary route of entry, particularly for CPP-cargo conjugates. cardoso-lab.orgwikipedia.org

Direct Penetration: This energy-independent process is thought to occur at high CPP concentrations and involves direct translocation across the lipid bilayer, possibly through pore formation or membrane destabilization. mdpi.com

Endocytosis: This is an energy-dependent process involving the formation of intracellular vesicles. Different endocytic pathways have been implicated for various CPPs:

Macropinocytosis: This form of fluid-phase endocytosis has been identified as a major entry route for TAT and its conjugates, as well as for poly-arginine peptides. wikipedia.orgwhiterose.ac.uk

Clathrin-Mediated Endocytosis: This pathway has been suggested for some oligoarginine and TAT derivatives. mdpi.com

Caveolae/Lipid Raft-Mediated Endocytosis: The uptake of both TAT and Penetratin has been shown to be dependent on lipid rafts. nih.gov

It is now generally accepted that different mechanisms can occur simultaneously, and the predominant pathway can depend on the specific CPP, its concentration, the attached cargo, and the cell line being studied. wikipedia.org For instance, TAT has been shown to utilize different endocytic pathways, including macropinocytosis and clathrin-mediated endocytosis, depending on the conditions. mdpi.com

Relative Advantages and Limitations in Research Applications

The choice of a CPP for a specific research application depends on a careful consideration of its advantages and limitations.

TAT (48-57):

Advantages: As one of the first discovered and most widely studied CPPs, there is a vast body of literature on its use for delivering a wide range of cargoes, including proteins, peptides, and nucleic acids. wikipedia.orgresearchgate.net Its ability to be efficiently internalized by a variety of cell types makes it a versatile tool. wikipedia.org

Limitations: Its transduction efficiency is often lower compared to arginine homo-oligomers like R9. mdpi.com Like many other CPPs, a significant portion of internalized TAT-cargo conjugates can become trapped in endosomes, limiting the bioavailability of the cargo in the cytoplasm or nucleus. plos.org

Arginine Homo-Oligomers (e.g., R9):

Advantages: They exhibit very high transduction efficiency, often surpassing that of TAT. mdpi.com Their simple, synthetic nature makes them easy to produce and modify. mdpi.com They are effective for delivering various molecules, including plasmids. spandidos-publications.com

Limitations: High concentrations of poly-arginine peptides can be associated with cellular toxicity. nih.gov The high positive charge can lead to strong, non-specific interactions with cell surface molecules.

Penetratin/Antennapedia:

Advantages: Its amphipathic nature allows for efficient interaction with and penetration of the cell membrane. cardoso-lab.org It has been successfully used to deliver a variety of cargoes, including siRNA and Fab fragments. spandidos-publications.comwikipedia.org It has been shown to have low cellular toxicity at effective concentrations. nih.gov

Limitations: Its transduction efficiency may be lower than that of poly-arginine peptides. nih.gov The presence of hydrophobic residues may lead to aggregation or non-specific hydrophobic interactions in some contexts.

A significant limitation for most of these first-generation CPPs is their lack of cell specificity, which can be a drawback for targeted drug delivery applications. bachem.com However, this can also be an advantage in basic research where delivery to a broad range of cell types is desired.

CPPRelative AdvantagesRelative Limitations
TAT (48-57) - Well-established and widely studied wikipedia.orgresearchgate.net- Versatile for various cargoes and cell types wikipedia.org- Lower transduction efficiency than R9 mdpi.com- Endosomal entrapment can be significant plos.org
Arginine Homo-Oligomers (e.g., R9) - Very high transduction efficiency mdpi.com- Simple, synthetic, and easy to modify mdpi.com- Efficient for plasmid delivery spandidos-publications.com- Potential for cellular toxicity at high concentrations nih.gov- High non-specific binding due to strong positive charge
Penetratin/Antennapedia - Efficient membrane interaction due to amphipathicity cardoso-lab.org- Low cellular toxicity nih.gov- Successful for siRNA and Fab delivery spandidos-publications.comwikipedia.org- Transduction efficiency may be lower than poly-arginines nih.gov- Potential for aggregation or non-specific hydrophobic interactions

Advanced Research Directions and Future Outlook for Tat 48 57

Elucidating Remaining Controversies in Uptake Mechanisms

Despite decades of research, the precise mechanism by which TAT (48-57) enters cells remains a subject of significant debate. nih.govmdpi.com The controversy primarily revolves around two proposed pathways: direct translocation across the plasma membrane and endocytosis. oup.compnas.orgnih.gov Early studies often pointed towards an energy-independent direct penetration, supported by observations of uptake at low temperatures (4°C) where energy-dependent processes like endocytosis are inhibited. nih.govoup.com However, subsequent research has provided substantial evidence for various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. oup.comldbiopharma.com

The disparity in findings can be attributed to several experimental factors, including the nature of the cargo conjugated to the peptide, the cell type used, and the concentration of the peptide. cardoso-lab.orgmdpi.com For instance, TAT fusion proteins are often observed to be taken up into cytoplasmic vesicles, indicative of endocytosis, while smaller TAT fusion peptides may exhibit a more rapid, diffuse entry that is dependent on membrane potential. cardoso-lab.org The type of fluorescent label used to track the peptide can also influence its internalization pathway and subcellular distribution. nih.govnih.gov Some studies suggest that different uptake mechanisms may not be mutually exclusive and could operate concurrently. researchgate.net The current consensus is leaning towards a model where the uptake mechanism is highly dependent on the experimental context. oup.comnih.gov

Table 1: Conflicting Findings in TAT (48-57) Uptake Mechanism

Experimental Condition Observed Uptake Mechanism Key Findings Reference(s)
Low Temperature (4°C) Direct Translocation Internalization of TAT-peptide conjugates was not inhibited, suggesting an energy-independent pathway. nih.gov
Live Cell Imaging Macropinocytosis Co-localization of TAT with endosome markers was observed in live mouse cells. oup.com
Lipid Raft Destabilizing Drugs Lipid Raft-Dependent Endocytosis Inhibition of TAT-Cre recombination in reporter T cells after treatment with nystatin (B1677061) or methyl-β-cyclodextrin. ldbiopharma.com
Dynamin Inhibitor (MiTMAB) Direct Translocation The inhibitor, which impairs endocytosis, did not affect the internalization of TAT-SNBD. acs.org
Cargo Size Cargo-Dependent TAT fused to globular proteins entered cells via cytoplasmic vesicles (endocytosis), while TAT fusion peptides entered rapidly in a membrane potential-dependent manner. cardoso-lab.org

Engineering for Specific Intracellular Localization in Research

A significant area of research focuses on engineering the TAT (48-57) peptide to achieve targeted delivery to specific subcellular compartments, thereby enhancing its utility as a research tool. ldbiopharma.com While the native peptide has a tendency to accumulate in the nucleus, simple modifications can alter its destination. nih.govnih.gov

One strategy involves conjugating TAT (48-57) to ligands that bind to receptors localized in specific organelles. For example, attaching a somatostatin (B550006) receptor (STR)-avid ligand to TAT (48-57) resulted in the retention of the conjugate in the cytoplasm of STR-positive cells, preventing nuclear entry. nih.govnih.gov This approach allows for the controlled cytoplasmic delivery of cargo.

For mitochondrial targeting, researchers have fused TAT (48-57) with mitochondrial targeting sequences (MTS). mdpi.commdpi.com One study demonstrated that a TAT-NDUFS8 fusion protein, containing the native MTS of the NDUFS8 mitochondrial protein, was successfully delivered into mitochondria. mdpi.commdpi.com This strategy holds promise for studying and potentially treating mitochondrial disorders.

Conversely, to enhance endosomal escape, a critical step for cytoplasmic delivery, fusogenic peptides like the HA2 domain from influenza virus have been co-administered or conjugated with TAT-cargo complexes. ldbiopharma.com Furthermore, recent developments in targeted protein degradation are exploring lysosome-targeting chimeras (LYTACs), a field where CPPs like TAT (48-57) could be integrated to facilitate the delivery of molecules that direct proteins for lysosomal degradation. mdpi.com

Table 2: Engineering TAT (48-57) for Specific Intracellular Localization

Target Organelle Engineering Strategy Example Outcome Reference(s)
Cytoplasm Conjugation with a receptor-avid ligand TAT-Octreotate (STR ligand) Retention in the cytoplasm of STR-positive cells. nih.govnih.gov
Mitochondria Fusion with a Mitochondrial Targeting Sequence (MTS) TAT-NDUFS8 (contains NDUFS8's native MTS) Successful delivery and processing within the mitochondria. mdpi.commdpi.com
Nucleus Unmodified or with a Nuclear Localization Signal (NLS) Native TAT (48-57) Accumulation in the nucleus. nih.govnih.gov
Endosomes/Lysosomes Conjugation with lysosomotropic agents or use in lysosome-targeting technologies Porphyrin-conjugated TAT (48-57) Localization in endo/lysosomal vesicles for photochemical internalization. researchgate.net

Development of Novel Research Tools Based on TAT (48-57) Scaffolds

The ability of TAT (48-57) to deliver macromolecules into cells has made it an invaluable scaffold for the development of novel research tools. nih.govcreative-peptides.com These tools are designed to probe and manipulate intracellular processes with high specificity.

One prominent application is the delivery of enzymes to study their function within a cellular context or for enzyme replacement therapy models. For instance, a TAT peptide coupled to acetyltransferase has been used to improve memory in a mouse model of Alzheimer's disease. nih.gov In the context of mitochondrial research, TAT-conjugated NDUFS8 has been used to rescue complex I deficiency in cells. mdpi.commdpi.com

TAT (48-57) has also been integral to the design of intracellular biosensors. nih.gov A peptide-based biosensor for detecting the activity of the c-Abl kinase was developed by incorporating the TAT sequence for cell entry, a substrate module that is phosphorylated by the kinase, and a targeting module. nih.gov Such biosensors allow for the direct measurement of enzymatic activity within intact, living cells. Another approach involves creating fusion peptides, such as Tat-Ram13, which can competitively inhibit specific protein-protein interactions, like those in the NOTCH1 signaling pathway, providing a tool to dissect cellular signaling cascades. acs.org

Table 3: Novel Research Tools Based on TAT (48-57) Scaffolds

Tool Type Description Application Reference(s)
Enzyme Delivery System TAT (48-57) fused to an active enzyme. Delivery of acetyltransferase to improve memory in an AD mouse model; Delivery of NDUFS8 to rescue mitochondrial complex I deficiency. mdpi.comnih.gov
Kinase Activity Biosensor A peptide containing TAT (48-57), a kinase substrate, and a targeting module. Detecting intracellular c-Abl kinase activity using MALDI-TOF MS. nih.gov
Protein-Protein Interaction Inhibitor TAT (48-57) fused to a peptide that competitively inhibits a specific interaction. Tat-Ram13 inhibits the interaction between NICD and CSL in the NOTCH1 signaling pathway. acs.org
Cargo Delivery for Gene Therapy Research TAT (48-57) conjugated to antisense peptide nucleic acids (PNAs). Facilitating the translocation of PNAs into bacteria to study antimicrobial effects. asm.org

Integration with Advanced Imaging Techniques for Mechanistic Studies

Advanced imaging techniques are crucial for unraveling the complex and dynamic processes of TAT (48-57) internalization and intracellular trafficking. Confocal laser scanning microscopy (CLSM) has been widely used to visualize the subcellular localization of fluorescently labeled TAT peptides in living and fixed cells. nih.govresearchgate.netcardoso-lab.org These studies have provided visual evidence of nuclear and cytoplasmic distribution, as well as localization within endosomal compartments. nih.govldbiopharma.com

Real-time imaging using CLSM allows for the tracking of TAT-cargo constructs as they enter cells, providing insights into the kinetics and pathways of uptake. researchgate.net For example, time-lapse confocal microscopy has been used to directly compare the uptake of TAT fused to proteins versus peptides, revealing different internalization dynamics. cardoso-lab.org

More recently, super-resolution microscopy techniques are being employed to overcome the diffraction limit of conventional microscopy, offering a more detailed view of TAT-membrane interactions and uptake mechanisms. bruker.com Single-molecule localization microscopy (SMLM), a type of super-resolution microscopy, can be used to track individual fluorescently labeled TAT peptides, providing unprecedented spatial precision to study their movement on the cell surface and during entry. bruker.comnih.gov These advanced imaging approaches are essential for resolving the finer details of the controversial uptake mechanisms and for validating the specific intracellular targeting of engineered TAT constructs.

Understanding and Mitigating Experimental Variability Related to Peptide Properties

A significant challenge in the study of TAT (48-57) is the experimental variability observed across different laboratories. mdpi.com This variability can often be traced back to the properties of the peptide itself and its conjugates. The method of peptide synthesis and the purity of the final product can significantly impact its biological activity. ethz.ch Impurities or truncated sequences can interfere with uptake and localization studies.

The nature of the cargo molecule conjugated to TAT (48-57) is a major source of variability. The size, charge, and hydrophobicity of the cargo can dramatically alter the uptake mechanism and efficiency. cardoso-lab.orgacs.org For instance, covalent linkage of doxorubicin (B1662922) to TAT was necessary for enhanced cellular uptake, as the soluble peptide alone had little effect. acs.org

Q & A

Q. What are the key physicochemical properties of TAT (48-57) TFA, and how do they influence its experimental applications?

this compound is a 10-amino acid peptide (sequence: GRKKRRQRRR) derived from the HIV-1 Tat protein. Key properties include:

  • Molecular weight : 1396.65 g/mol (C55H109N31O12) .
  • Net charge : +8.97 at pH 7.0, enhancing its interaction with negatively charged cell membranes .
  • Solubility : 30 mg/mL in DMSO, with stability maintained at -20°C in dry, sealed conditions .
  • Cell-penetrating ability : Mediated by its cationic residues, enabling efficient crossing of the blood-brain barrier (BBB) . Methodological Tip: For neuroprotection assays, dissolve this compound in DMSO at 30 mg/mL and store aliquots at -20°C to avoid freeze-thaw degradation .

Q. How does this compound facilitate intracellular delivery of cargo molecules in experimental models?

The peptide’s cationic residues (e.g., arginine, lysine) enable electrostatic interactions with cell membranes, promoting endocytosis-independent uptake . This mechanism is critical for delivering therapeutic agents (e.g., proteins, nucleic acids) into cells or across the BBB in neurodegenerative disease models . Methodological Tip: To optimize cargo delivery, conjugate this compound to cargo molecules via stable linkers (e.g., disulfide bonds) and validate internalization using fluorescence-tagged peptides (e.g., FITC-labeled TAT) .

Advanced Research Questions

Q. What experimental strategies can address variability in this compound efficacy across different cell types or disease models?

Variability may arise from differences in membrane composition, endosomal escape efficiency, or cargo release kinetics. Strategies include:

  • Dose optimization : Conduct dose-response assays (e.g., 1–50 µM) to identify cell-specific thresholds for cytotoxicity and efficacy .
  • Co-treatment with endosomolytic agents : Use HA2-TAT fusion peptides to enhance endosomal escape in resistant cell lines .
  • Functional validation : Compare results with negative controls (e.g., scrambled TAT peptides) to confirm sequence-specific activity . Data Analysis: Quantify intracellular cargo delivery using flow cytometry or confocal microscopy, normalizing to control peptides .

Q. How can researchers reconcile contradictory findings regarding this compound’s neuroprotective vs. neurotoxic effects?

Discrepancies may stem from concentration-dependent effects or model-specific factors (e.g., primary neurons vs. immortalized cell lines). For example:

  • Neuroprotection : At 10–20 µM, this compound reduces apoptosis in ischemic brain injury models by inhibiting caspase-3 activation .
  • Neurotoxicity : Prolonged exposure (>24 hours) at >50 µM may induce oxidative stress in sensitive neuronal cultures . Methodological Tip: Use time-lapsed imaging and ROS detection assays (e.g., DCFH-DA) to monitor real-time toxicity .

Q. What are the best practices for integrating this compound into gene therapy protocols?

Key considerations include:

  • Cargo compatibility : Ensure nucleic acids (e.g., siRNA, plasmid DNA) are condensed via electrostatic interactions without aggregation .
  • In vivo delivery : For BBB penetration, administer TAT-conjugated cargo via intranasal or intraventricular routes to maximize CNS bioavailability .
  • Pharmacokinetics : Track biodistribution using radiolabeled (e.g., ³H) or fluorescently tagged TAT peptides in animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.